molecular formula C7H12N2O B8506371 1-(1H-imidazol-1-yl)-2-butanol

1-(1H-imidazol-1-yl)-2-butanol

Cat. No. B8506371
M. Wt: 140.18 g/mol
InChI Key: GSSWPMYSEDCKMF-UHFFFAOYSA-N
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Patent
US06943183B2

Procedure details

A solution of 1,2-epoxybutane (2.0 mL, 23 mmol) and imidazole (2.37 g, 35 mmol) in acetonitrile (20 mL) was stirred at reflux for 24 h. The mixture was concentrated, taken up in water (30 mL) and extracted with ethyl acetate (9×10 mL). The combined extracts were dried (Na2SO4) and concentrated. The residue was purified by flash column chromatography (SiO2, CH2Cl2-methanol-ammonium hydroxide 80:20:1) to give 1-(1H-imidazol-1-yl)-2-butanol (1.57 g, 48%) as a colorless oil. NMR spectrum was consistent with structure. MS EI: M+• 140.0948 (M+• 140.0950).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]([CH2:4][CH3:5])[CH2:2]1.[NH:6]1[CH:10]=[CH:9][N:8]=[CH:7]1>C(#N)C>[N:6]1([CH2:2][CH:3]([OH:1])[CH2:4][CH3:5])[CH:10]=[CH:9][N:8]=[CH:7]1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
O1CC1CC
Name
Quantity
2.37 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (9×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (SiO2, CH2Cl2-methanol-ammonium hydroxide 80:20:1)

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CC(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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